molecular formula C18H22ClNO2 B3262545 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline CAS No. 35721-17-6

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Cat. No.: B3262545
CAS No.: 35721-17-6
M. Wt: 319.8 g/mol
InChI Key: BVFNVNGEPAEDHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline typically involves the reaction of 3-chloro-4-isopropoxyaniline with 4-isopropoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, as it can be tailored to achieve specific outcomes in chemical synthesis and biological studies .

Biological Activity

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline is an organic compound notable for its complex structure, which includes a chloro group, isopropoxy groups, and an aniline moiety. Its chemical formula is C16_{16}H22_{22}ClN2_2O2_2 with a molecular weight of 319.83 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activity.

The biological activity of this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Potential Applications

  • Pharmaceuticals : The compound is investigated for its potential pharmacological properties, including interactions with biological macromolecules like proteins and nucleic acids.
  • Agrochemicals : Due to its unique structure, it may also be employed in the development of pesticides or herbicides.
  • Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules.

Case Studies

Recent studies have highlighted the compound's potential in various biological assays:

  • Antiproliferative Activity : Research has shown that derivatives of similar aniline compounds exhibit moderate to potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds with halogen-substituted anilines at specific positions demonstrated significant inhibition of cell growth .
  • Enzyme Interaction : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .

Summary of Biological Activity

Biological Activity Description
AntiproliferativeInhibits growth of cancer cell lines such as A549 and HeLa.
Enzyme InhibitionPotentially inhibits metabolic enzymes, impacting various biological pathways.
Molecular InteractionsBinds with proteins and nucleic acids, modulating their functions.

Chemical Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation : Can form corresponding quinones or oxidized derivatives.
  • Reduction : Converts to corresponding amines or other reduced forms.
  • Substitution : The chloro group can be replaced with other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further development in medicinal chemistry.

Properties

IUPAC Name

3-chloro-4-propan-2-yloxy-N-(4-propan-2-yloxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-12(2)21-16-8-5-14(6-9-16)20-15-7-10-18(17(19)11-15)22-13(3)4/h5-13,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFNVNGEPAEDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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